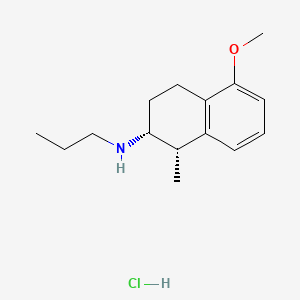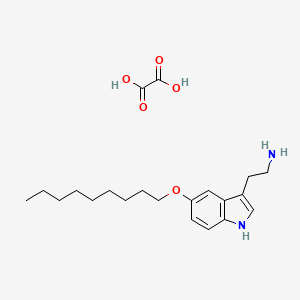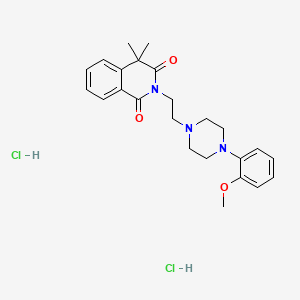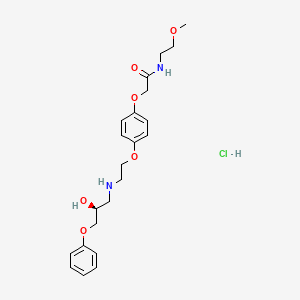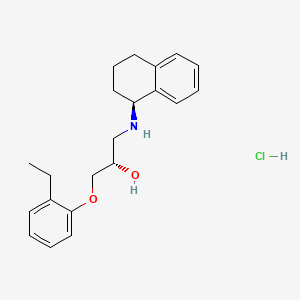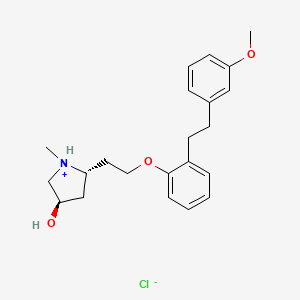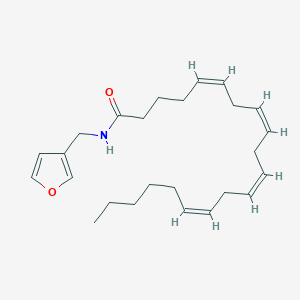![molecular formula C21H21N5O2 B1663753 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine CAS No. 122479-08-7](/img/structure/B1663753.png)
2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine is a compound that belongs to the class of imidazo[1,2-b]pyridazines. It has been synthesized using various methods and has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine is not fully understood. However, it has been reported to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine has been reported to have biochemical and physiological effects in vitro. It has been shown to inhibit the activity of protein kinases, induce cell cycle arrest, and apoptosis in cancer cells. It has also been reported to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine in lab experiments include its potential as an anticancer agent and as an inhibitor of protein kinases. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine. These include:
1. Further studies to elucidate its mechanism of action.
2. Studies to improve its solubility and reduce its toxicity.
3. Studies to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases.
4. Studies to investigate its potential as a tool for studying protein kinases and other cellular processes.
5. Studies to investigate its potential as a drug delivery agent for targeted drug delivery.
In conclusion, 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine is a compound that has been synthesized using various methods and has been studied for its potential applications in scientific research. It has been reported to have anticancer activity, to inhibit the activity of protein kinases, and to have anti-inflammatory activity. Its potential as a therapeutic agent and drug delivery agent warrants further investigation.
Synthesemethoden
The synthesis of 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine has been reported in the literature using different methods. One such method involves the reaction of 2-(4-bromophenyl)-3-methoxyimidazo[1,2-b]pyridazine with 3-methoxybenzylamine in the presence of a palladium catalyst. Another method involves the reaction of 2-(4-bromophenyl)-3-methoxyimidazo[1,2-b]pyridazine with 3-methoxybenzylamine and sodium hydride in DMF. The yield of the compound obtained using these methods ranges from 40% to 80%.
Wissenschaftliche Forschungsanwendungen
2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine has been studied for its potential applications in scientific research. It has been reported to have anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. It has also been studied for its potential as an inhibitor of protein kinases, which play a crucial role in various cellular processes.
Eigenschaften
CAS-Nummer |
122479-08-7 |
|---|---|
Produktname |
2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine |
Molekularformel |
C21H21N5O2 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H21N5O2/c1-27-17-5-3-4-14(12-17)13-23-18-10-11-19-24-20(21(28-2)26(19)25-18)15-6-8-16(22)9-7-15/h3-12H,13,22H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
HQRHGSRWOHGIRI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)N)C=C2 |
Kanonische SMILES |
COC1=CC=CC(=C1)CNC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)N)C=C2 |
Synonyme |
(E)-4-(3-methoxy-6-((3-methoxybenzyl)imino)-5,6-dihydroimidazo[1,2-b]pyridazin-2-yl)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)
